molecular formula C20H18N4 B15119468 4-Phenyl-1-(quinoxalin-2-yl)piperidine-4-carbonitrile

4-Phenyl-1-(quinoxalin-2-yl)piperidine-4-carbonitrile

Katalognummer: B15119468
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: UBKAPJJLUTZGKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenyl-1-(quinoxalin-2-yl)piperidine-4-carbonitrile is a complex organic compound that features a piperidine ring substituted with a phenyl group, a quinoxaline moiety, and a carbonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-(quinoxalin-2-yl)piperidine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of quinoxaline derivatives with piperidine intermediates. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene. The reaction temperature is usually maintained between 80°C to 120°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoxaline moieties, leading to the formation of quinoxaline N-oxides and phenyl ketones.

    Reduction: Reduction reactions can target the carbonitrile group, converting it into primary amines under hydrogenation conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or amines in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Quinoxaline N-oxides, phenyl ketones.

    Reduction: Primary amines.

    Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Phenyl-1-(quinoxalin-2-yl)piperidine-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-Phenyl-1-(quinoxalin-2-yl)piperidine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperidine ring can enhance the compound’s binding affinity and specificity, while the carbonitrile group may contribute to its overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

    Quinoxaline derivatives: Compounds like 2-phenylquinoxaline and 2-methylquinoxaline share structural similarities and exhibit comparable biological activities.

    Piperidine derivatives: Compounds such as 4-phenylpiperidine and 1-(quinoxalin-2-yl)piperidine are structurally related and used in similar applications.

Uniqueness: 4-Phenyl-1-(quinoxalin-2-yl)piperidine-4-carbonitrile is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the quinoxaline moiety enhances its potential as a bioactive compound, while the piperidine ring provides structural rigidity and the carbonitrile group adds to its chemical versatility.

Eigenschaften

Molekularformel

C20H18N4

Molekulargewicht

314.4 g/mol

IUPAC-Name

4-phenyl-1-quinoxalin-2-ylpiperidine-4-carbonitrile

InChI

InChI=1S/C20H18N4/c21-15-20(16-6-2-1-3-7-16)10-12-24(13-11-20)19-14-22-17-8-4-5-9-18(17)23-19/h1-9,14H,10-13H2

InChI-Schlüssel

UBKAPJJLUTZGKL-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.